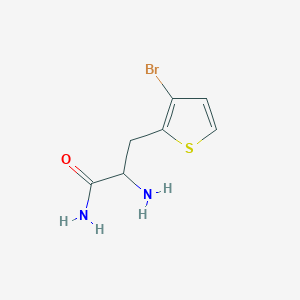
2-Amino-3-(3-bromothiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-bromothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol This compound is characterized by the presence of an amino group, a bromothiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromothiophen-2-yl)propanamide typically involves the reaction of 3-bromothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
2-Amino-3-(3-bromothiophen-2-yl)propanamide has several applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride
- (3R)-3-Amino-3-(4-bromothiophen-2-yl)propanoic acid
Uniqueness
2-Amino-3-(3-bromothiophen-2-yl)propanamide is unique due to its specific structural features, such as the position of the bromine atom on the thiophene ring and the presence of both amino and propanamide groups
Properties
Molecular Formula |
C7H9BrN2OS |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-amino-3-(3-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI Key |
RMXNFUMIOCVNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















